Bis(triethylammonium) sulphite

CAS No.: 38664-32-3

Cat. No.: VC20295571

Molecular Formula: C12H32N2O9S

Molecular Weight: 380.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38664-32-3 |

|---|---|

| Molecular Formula | C12H32N2O9S |

| Molecular Weight | 380.46 g/mol |

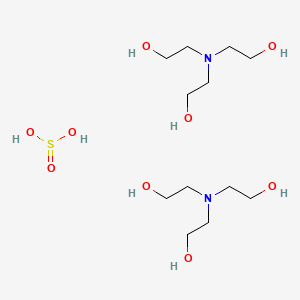

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;sulfurous acid |

| Standard InChI | InChI=1S/2C6H15NO3.H2O3S/c2*8-4-1-7(2-5-9)3-6-10;1-4(2)3/h2*8-10H,1-6H2;(H2,1,2,3) |

| Standard InChI Key | GUJJAMUVAFCYGS-UHFFFAOYSA-N |

| Canonical SMILES | C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.OS(=O)O |

Introduction

Chemical Identity and Structural Features

Bis(triethylammonium) sulphite (chemical formula: ) is characterized by its ionic structure, where the sulphite anion () interacts electrostatically with two triethylammonium cations (). The triethylammonium group’s bulky alkyl substituents likely confer enhanced solubility in polar aprotic solvents compared to simpler ammonium salts . Spectroscopic data for analogous compounds, such as triethylammonium hydrogen sulfate (), reveal strong hydrogen-bonding networks between the ammonium cation and the anion, a feature expected to persist in bis(triethylammonium) sulphite .

Synthesis and Purification Strategies

While explicit protocols for bis(triethylammonium) sulphite are scarce, its synthesis likely follows pathways similar to related ionic liquids. For example, triethylammonium hydrogen sulfate is prepared via the direct reaction of triethylamine with sulfuric acid under controlled conditions . By analogy, bis(triethylammonium) sulphite may be synthesized through the stoichiometric neutralization of triethylamine with sulfurous acid ():

This reaction would require meticulous control of pH and temperature to avoid over-acidification or decomposition of the sulphite anion. Purification methods such as recrystallization or solvent extraction are probable, given their efficacy in isolating analogous ionic compounds .

Physicochemical Properties

The compound’s properties are inferred from structural analogs:

The lower ionic conductivity compared to may stem from the sulphite anion’s larger size and reduced mobility. Additionally, the basicity of the sulphite ion could enhance the compound’s reactivity in nucleophilic environments.

Applications in Catalysis and Synthesis

Quaternary ammonium salts are widely employed as catalysts, solvents, and phase-transfer agents. Bis(triethylammonium) sulphite’s potential applications are extrapolated from studies on related ionic liquids:

Organic Synthesis

Triethylammonium-based ionic liquids catalyze multicomponent reactions (MCRs), such as the synthesis of pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines . Bis(triethylammonium) sulphite may similarly facilitate MCRs by stabilizing intermediates through hydrogen bonding or electrostatic interactions. For instance, in Knoevenagel condensations, the sulphite anion could act as a mild base, deprotonating substrates without inducing side reactions .

Green Chemistry

The recyclability of ionic liquids like —reused five times without significant activity loss—suggests that bis(triethylammonium) sulphite might also serve as a sustainable catalyst . Its sulphite moiety could offer additional advantages in redox-neutral reactions, avoiding the need for exogenous oxidizing agents.

Interaction Mechanisms and Reactivity

The compound’s behavior in solution is governed by its ionic dissociation and anion nucleophilicity. Sulphite ions () are known to participate in:

-

Redox Reactions: Acting as a reducing agent in the presence of strong oxidizers.

-

Nucleophilic Substitution: Attacking electrophilic centers in alkyl halides or epoxides.

In bis(triethylammonium) sulphite, the triethylammonium cations may modulate these reactivities by forming ion pairs that shield the sulphite anion, thereby fine-tuning its nucleophilicity .

Comparative Analysis with Related Salts

The table below contrasts bis(triethylammonium) sulphite with structurally similar quaternary ammonium salts:

The sulphite anion’s redox activity distinguishes bis(triethylammonium) sulphite from sulfate or halide-based salts, positioning it for niche applications in selective reductions or sulfonation reactions.

Challenges and Future Directions

Current limitations in bis(triethylammonium) sulphite research include:

-

Synthetic Complexity: Delicate balance required to stabilize the sulphite anion during synthesis.

-

Characterization Gaps: Lack of NMR or mass spectrometry data for conclusive structural verification.

Future studies should prioritize:

-

Optimizing synthesis protocols to improve yield and purity.

-

Exploring catalytic efficiency in benchmark reactions (e.g., esterifications, cycloadditions).

-

Assessing environmental impact and biodegradability to evaluate green chemistry potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume